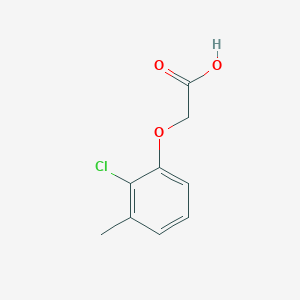
4-(Piperazin-1-ylmethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(piperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It features a benzaldehyde group attached to a piperazine ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(piperazin-1-yl)methyl]benzaldehyde typically involves the reaction of piperazine with benzaldehyde under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 4-[(piperazin-1-yl)methyl]benzaldehyde may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-[(piperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(piperazin-1-yl)methyl]benzoic acid.
Reduction: 4-[(piperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-[(piperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 4-[(piperazin-1-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
相似化合物的比较
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with a methyl group on the piperazine ring.
4-(4-Methylpiperazino)benzaldehyde: Another derivative with a methyl group on the piperazine ring.
Uniqueness
4-[(piperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, which allow for versatile chemical modifications.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
4-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-12-3-1-11(2-4-12)9-14-7-5-13-6-8-14/h1-4,10,13H,5-9H2 |
InChI 键 |
MASHZAONJZRFTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


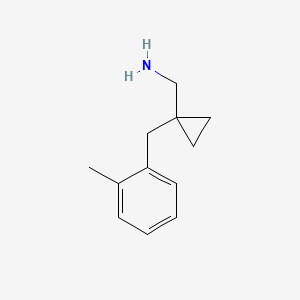
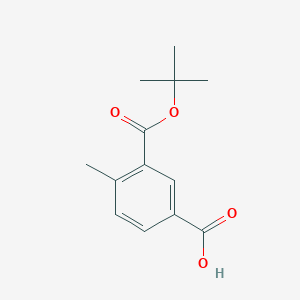


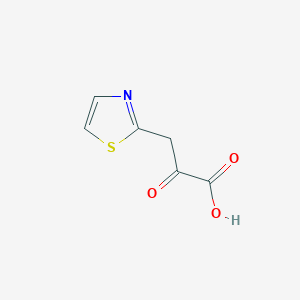
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
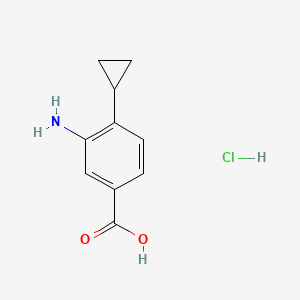
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
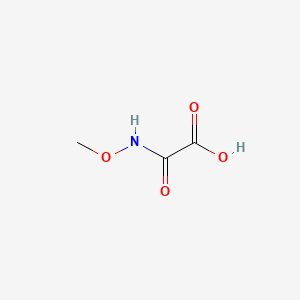
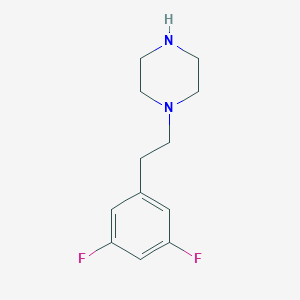
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)

![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
